molecular formula C24H26N6O3 B1677270 Olmesartan medoxomil CAS No. 144689-63-4

Olmesartan medoxomil

Cat. No.: B1677270
CAS No.: 144689-63-4
M. Wt: 446.5 g/mol
InChI Key: VTRAEEWXHOVJFV-UHFFFAOYSA-N
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Description

Olmesartan medoxomil is a medication used primarily for the treatment of high blood pressure (hypertension). It belongs to a class of drugs known as angiotensin II receptor blockers, which work by relaxing blood vessels so that blood can flow more easily. This compound is a prodrug, meaning it is converted into its active form, olmesartan, in the body. This compound was patented in 1991 and came into medical use in 2002 .

Mechanism of Action

Target of Action

Olmesartan medoxomil, a medication used in the treatment of hypertension, primarily targets the angiotensin II receptor . This receptor, also known as angiotensin receptor 1 (AT1), is a key component in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Mode of Action

This compound acts as a selective and competitive antagonist of the angiotensin II receptor . By binding to the AT1 receptor, it prevents the protein angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and antidiuretic hormone (ADH), cardiac stimulation, and renal reabsorption of sodium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the negative regulatory feedback within the RAAS, which contributes to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

This compound is a prodrug that is rapidly absorbed in the gastrointestinal tract and metabolized to active olmesartan . The esterification with medoxomil was created with the intention of increasing olmesartan bioavailability from 4.5% to 28.6% .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For instance, a diet high in sodium can counteract the sodium-excreting effects of this compound, potentially reducing its efficacy in lowering blood pressure. Additionally, certain medications can interact with this compound, affecting its action and efficacy .

Biochemical Analysis

Biochemical Properties

Olmesartan medoxomil is a substrate for human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs . This compound is converted enzymatically to the active form olmesartan . It is a first-line antihypertensive drug with low oral bioavailability (28.6%) .

Cellular Effects

This compound has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodelling . It also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

This compound works by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Temporal Effects in Laboratory Settings

This compound exhibits dose-dependent antihypertensive effects in several rat and dog models, with the most marked effects seen in high plasma renin models . It has been shown to have a slow onset of action and prolonged duration of its Ang II inhibitory effects .

Dosage Effects in Animal Models

In animal studies, this compound dose-dependently antagonized the vasoconstrictor and pressor responses induced with angiotensin II . The drug has been shown to have a faster onset but similar potency when compared with candesartan cilexetil, and clearly exceeds losartan in both respects .

Metabolic Pathways

This compound is involved in the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . It is metabolized to its active form, olmesartan, during absorption from the gastrointestinal tract .

Transport and Distribution

This compound is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of olmesartan-MX compared with its parent drug, olmesartan .

Subcellular Localization

Given that it is a substrate for OATP2B1, which is expressed in the small intestine, it can be inferred that the drug is likely to be localized in the cells of the small intestine where it is absorbed and metabolized to its active form, olmesartan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olmesartan medoxomil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the coupling of the biphenyl moiety, and the esterification to form the medoxomil ester. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like sodium azide for the tetrazole formation .

Industrial Production Methods

In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography to monitor the purity of the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

Olmesartan medoxomil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is olmesartan, which is the active form of the drug .

Comparison with Similar Compounds

Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Azilsartan medoxomil

Uniqueness

Olmesartan medoxomil is unique among angiotensin II receptor blockers due to its high affinity for the AT1 receptor and its ability to provide sustained blood pressure control. Studies have shown that this compound has a greater reduction in diastolic blood pressure compared to other angiotensin II receptor blockers . Additionally, it has a favorable safety profile and is well-tolerated by patients .

Properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
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InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
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Molecular Formula

C24H26N6O3
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DSSTOX Substance ID

DTXSID2040571
Record name Olmesartan
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Molecular Weight

446.5 g/mol
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Physical Description

Solid
Record name Olmesartan
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Solubility

Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L
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Mechanism of Action

Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure.
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CAS No.

144689-24-7, 144689-63-4
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Record name 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid
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Melting Point

175 - 180 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Olmesartan medoxomil?

A1: this compound is a prodrug that is rapidly metabolized to Olmesartan, its active form. Olmesartan acts as a potent, competitive, and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, , , ]

Q2: What are the downstream effects of AT1 receptor antagonism by Olmesartan?

A2: Blocking the AT1 receptor inhibits the actions of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation, reduction in aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C29H30N6O6 and a molecular weight of 558.59 g/mol. []

Q4: Is there any information on the spectroscopic data for this compound?

A4: Several studies utilized various spectroscopic techniques to characterize this compound and its formulations:

  • UV-Spectrophotometry: This method was employed for quantitative analysis in pharmaceutical dosage forms, utilizing specific wavelengths for detection. [, , , , , ]
  • HPLC with PDA detection: This technique was used for separating and quantifying this compound, often in combination with other drugs, and for stability-indicating assays. [, , ]
  • FTIR: Fourier transform infrared spectroscopy was used to characterize solid dispersions and inclusion complexes of this compound. [, ]
  • XRD: X-ray diffraction was utilized to analyze the crystalline structure and identify potential polymorphic forms of this compound and its formulations. [, ]
  • DSC: Differential scanning calorimetry was employed to investigate the thermal behavior and potential interactions between this compound and excipients in formulations. [, ]

Q5: How does the formulation of this compound affect its stability and dissolution rate?

A5: Researchers have explored different formulation strategies to enhance the solubility and dissolution rate of this compound:

    Q6: How stable is this compound under different storage conditions?

    A6: Stability studies were conducted to assess the drug's degradation under various stress conditions:

      Q7: How is this compound metabolized in the body?

      A7: this compound is rapidly hydrolyzed during absorption to Olmesartan, its active metabolite. Olmesartan itself does not undergo significant further metabolism. [, ]

      Q8: What are the primary routes of elimination for Olmesartan?

      A8: Olmesartan is primarily eliminated through a dual route: approximately 40% is excreted unchanged by the kidneys, while the remaining portion is excreted in feces following biliary secretion. []

      Q9: What is the clinical efficacy of this compound in treating hypertension?

      A10: Numerous clinical trials have demonstrated the efficacy of this compound in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, , , , , , , , ]

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